

Application of CGP46381 in Long-Term Potentiation (LTP) Experiments: Application Notes and Protocols

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Compound of Interest		
Compound Name:	CGP46381	
Cat. No.:	B1668510	Get Quote

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Introduction

Long-term potentiation (LTP) is a persistent strengthening of synapses based on recent patterns of activity. It is a widely studied cellular mechanism underlying learning and memory. The GABAergic system, the primary inhibitory system in the central nervous system, plays a crucial role in modulating synaptic plasticity, including LTP. GABAB receptors, a class of metabotropic GABA receptors, are key regulators of both pre- and postsynaptic inhibition.

CGP46381 is a selective antagonist of GABAB receptors with a reported IC50 of 4.9 μ M. By blocking GABAB receptors, **CGP46381** can disinhibit neuronal circuits, thereby influencing the induction and maintenance of LTP. The precise effect of GABAB receptor antagonism on LTP can be complex, depending on factors such as the brain region, the specific synaptic pathway, and the LTP induction protocol employed. Understanding the application of **CGP46381** in LTP experiments is critical for dissecting the role of GABAB-mediated inhibition in synaptic plasticity and for the development of therapeutic agents targeting cognitive function.

These application notes provide a comprehensive overview of the use of **CGP46381** and other closely related GABAB receptor antagonists in LTP experiments, including detailed protocols, quantitative data, and visualizations of the underlying mechanisms and experimental workflows.



Data Presentation: Quantitative Effects of GABAB Antagonists on LTP

The following tables summarize the quantitative effects of GABAB receptor antagonists on LTP in the CA1 region of the hippocampus. As direct quantitative data for **CGP46381** is limited in the readily available literature, data from the closely related and well-characterized GABAB antagonist, CGP 35348, is included as a proxy to illustrate the dose-dependent and protocol-dependent effects.

Table 1: Effect of GABAB Receptor Antagonist CGP 35348 on LTP Induced by Theta Burst Stimulation (TBS)

Antagonist Concentration (in pipette)	Change in fEPSP Slope (% of Control LTP)	Outcome on TBS- induced LTP	Reference
Low	Facilitation	Enhanced LTP	[1][2]
Intermediate	Strong Facilitation	Maximally Enhanced	[1][2]
High	Depression	Inhibited LTP	[1][2]

Table 2: Effect of GABAB Receptor Antagonist CGP 35348 on LTP Induced by High-Frequency Stimulation (HFS)

Antagonist Concentration (in pipette)	Change in fEPSP Slope (% of Control LTP)	Outcome on HFS- induced LTP	Reference
Low to High	Monotonic Increase	Progressively Enhanced LTP	[1][2]

Signaling Pathways and Experimental Workflow

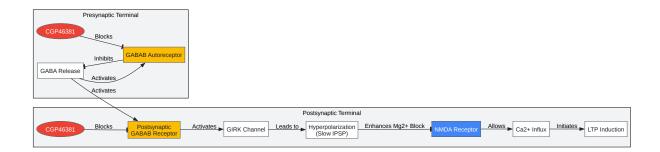




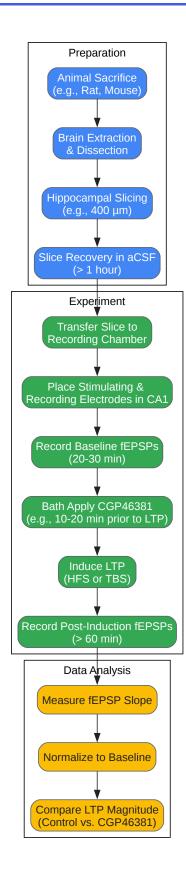
Signaling Pathway of GABAB Receptor Antagonism in LTP

GABAB receptors are located on both presynaptic terminals and postsynaptic membranes. Presynaptic GABAB autoreceptors regulate the release of GABA, while postsynaptic GABAB receptors mediate slow inhibitory postsynaptic potentials (IPSPs). **CGP46381**, by antagonizing these receptors, can modulate LTP through multiple mechanisms.

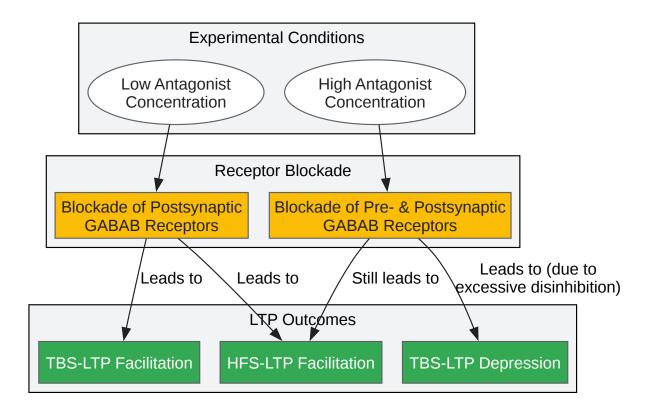












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